(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Description
Properties
IUPAC Name |
(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19-20,25,33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19?,20+,25-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYTWXWAFWKSTA-LBAZHYSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347633 | |
| Record name | Ganoderic acid C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105742-76-5 | |
| Record name | Ganoderic acid C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid is a complex organic molecule with potential biological activities. This article explores its pharmacological properties and biological significance based on available research.
This compound belongs to a class of steroids and exhibits a unique structure that contributes to its biological activity. The molecular weight is approximately 574.7 g/mol . Its structural complexity suggests a range of potential interactions within biological systems.
The biological activity of this compound is largely attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may influence the following mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties that help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Initial findings indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
2. Pharmacological Effects
Research has shown that this compound exhibits several pharmacological effects:
- Anticancer Properties : In vitro studies have indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance:
- Neuroprotective Effects : Some studies suggest it may protect neuronal cells from damage caused by neurotoxins.
3. Toxicity and Safety
Assessment of toxicity is crucial for any therapeutic application. Current data indicate that at lower concentrations (below 50 µM), the compound exhibits minimal cytotoxic effects on normal human cell lines . However, further studies are needed to establish comprehensive safety profiles.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokines | |
| Anticancer | Induces apoptosis | |
| Neuroprotective | Protects neuronal cells |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Breast Cancer Cell Line Study :
- Objective: To assess the anticancer activity.
- Findings: The compound significantly inhibited cell growth and induced apoptosis in MCF-7 breast cancer cells.
-
Neuroprotection in Animal Models :
- Objective: To evaluate neuroprotective effects against toxins.
- Findings: The compound showed promising results in reducing neuronal death in models exposed to neurotoxins.
Research Findings
Recent studies have expanded the understanding of this compound's biological activity:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of multiple hydroxyl groups can enhance the interaction with biological targets such as enzymes involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activities. Similar compounds have been documented to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that (2R,6R)-6-[(3S,...] may also exert similar effects in relevant biological models .
Neuroprotective Properties
Preliminary studies suggest that this compound could have neuroprotective effects due to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses. Compounds with similar structures have been shown to protect neurons from oxidative stress and apoptosis in vitro .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes which are crucial in the inflammatory response and pain signaling pathways .
Drug Delivery Systems
Due to its amphiphilic nature and ability to form micelles or liposomes in solution, this compound can be utilized in drug delivery systems. Its structure allows for encapsulation of hydrophobic drugs while enhancing their solubility and bioavailability .
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
